molecular formula C10H8N2O2S B3060706 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide CAS No. 67433-05-0

2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide

Cat. No.: B3060706
CAS No.: 67433-05-0
M. Wt: 220.25 g/mol
InChI Key: MGVVRSFPVMQXTJ-UHFFFAOYSA-N
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Description

2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide is a heterocyclic compound featuring a benzothiazinone core (a fused benzene and 1,3-thiazine ring system) substituted with an acetamide group at the 2-position. Its molecular formula is C₁₀H₈N₂O₂S, with a molecular weight of 220.25 g/mol . This compound is primarily utilized in research settings for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in antimicrobial and anti-inflammatory studies.

Properties

IUPAC Name

2-(4-oxo-1,3-benzothiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-8(13)5-9-12-10(14)6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVVRSFPVMQXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67433-05-0
Record name ICX-56259537
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067433050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICX-56259537
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Q5CG9ML5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Structural and Chemical Properties

2-(4-Oxo-4H-1,3-benzothiazin-2-yl)acetamide (C₁₀H₈N₂O₂S, MW 220.25 g/mol) features a fused benzothiazinone ring system with a ketone at position 4 and an acetamide group at position 2. Its IUPAC name, 2-(4-oxo-1,3-benzothiazin-2-yl)acetamide, reflects the lactam structure and substituent orientation. The compound’s planar geometry and hydrogen-bonding capacity (amide and ketone groups) influence its reactivity in synthetic routes.

Synthetic Routes and Methodological Advancements

Cyclocondensation of Thioamide Intermediates

A foundational method involves cyclizing thioamide precursors with α,β-unsaturated carbonyl compounds. Adapted from CA1180702A, this approach proceeds via:

  • Thionation of Benzothiazinones : Heating 2H-1,4-benzothiazin-3(4H)-one with P₂S₅ in dioxane yields the corresponding thione.
  • Alkylation and Cyclization : The thione reacts with iodomethane in tetrahydrofuran (THF) under NaH, forming a methylthio intermediate. Subsequent treatment with acetamide derivatives induces cyclocondensation to the target compound.

Optimization :

  • Catalyst : Sodium hydride (NaH) in DMF enhances nucleophilic substitution.
  • Solvent : Dioxane or THF improves yield (14–59%) by stabilizing intermediates.
  • Temperature : Reactions at 80–140°C for 2–6 hours minimize side products.
Table 1: Cyclocondensation Reaction Parameters
Starting Material Reagent Solvent Temp (°C) Yield (%)
2H-1,4-Benzothiazin-3-one P₂S₅, CH₃I Dioxane 100 45
Methylthio intermediate Acetamide, NaH THF 80 59

Acid-Catalyzed Hydrolysis of Nitrile Precursors

A patent-derived method (CA1180702A) converts (2H-1,3-benzothiazin-3(4H)-ylidene)acetonitriles to acetamides via concentrated sulfuric acid:

  • Reaction Setup : A nitrile precursor (e.g., 2-(2H-1,3-benzothiazin-3(4H)-ylidene)acetonitrile) is stirred in H₂SO₄ (18% aqueous) at 0–5°C for 1.5 hours.
  • Workup : Dilution with water precipitates the acetamide, which is crystallized from methanol.

Key Findings :

  • Acid Strength : ≥90% H₂SO₄ ensures complete nitrile-to-amide conversion.
  • Byproducts : Overhydrolysis to carboxylic acids is mitigated by low-temperature quenching.

One-Pot Synthesis via Benzotriazole Intermediates

Building on PMC10965190, N-(2-aminobenzoyl)benzotriazoles react with hydrazides and orthoesters in dioxane:

  • Condensation : Benzotriazole-activated intermediates undergo nucleophilic attack by hydrazides, forming a tetrahedral intermediate.
  • Cyclization : Heating at reflux (18–20 hours) induces lactamization and acetamide incorporation.

Mechanistic Insight :

  • Intermediate B (Scheme 6 in): Hydrazide addition to the carbonyl group precedes benzothiazinone ring closure.
  • Regioselectivity : The acetamide group orients at position 2 due to steric and electronic effects.
Table 2: One-Pot Synthesis Yields
Benzotriazole Derivative Hydrazide Yield (%)
1a Acetylhydrazide 84
1b Benzohydrazide 78

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cyclocondensation : Moderate yields (45–59%) but requires inert conditions.
  • Acid Hydrolysis : High purity (>90%) but hazardous due to concentrated H₂SO₄.
  • One-Pot Synthesis : Superior yields (78–84%) and scalability, albeit with longer reaction times.

Spectroscopic Validation

  • ¹H NMR : Acetamide protons resonate at δ 2.1–2.3 ppm (singlet), while aromatic protons appear at δ 7.2–8.1 ppm.
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O, lactam) and 1650 cm⁻¹ (C=O, amide).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will yield amines. Substitution reactions will produce various substituted pyrrolidines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine is used as a chiral building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is used in the development of enzyme inhibitors and receptor antagonists. Its chiral nature makes it useful in the study of stereochemistry and its effects on biological activity .

Industry

Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its stability and reactivity make it a versatile component in many industrial processes .

Mechanism of Action

The mechanism of action of ®-2-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, inhibiting or activating biological pathways. This specificity is crucial in the development of targeted therapies and research into enzyme mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

1,4-Benzothiazin Derivatives

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (C₁₀H₁₀N₂O₂S) differs in the position of the thiazine oxygen atom (1,4 vs. 1,3 system). X-ray crystallography reveals distinct hydrogen-bonding patterns: the 1,4-benzothiazin derivative forms intermolecular N–H···O bonds between the acetamide NH and the carbonyl oxygen, leading to a linear chain structure. In contrast, the 1,3-benzothiazin analog may exhibit altered packing due to steric and electronic differences .

Quinazolinone-Based Acetamides

2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides replace the benzothiazin core with a quinazolinone ring. These compounds demonstrate moderate anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming Diclofenac in potency.

Substituent Variations

Phenoxy Acetamide Derivatives

Compounds like 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (compound 602) feature a phenoxy group instead of a benzothiazin core. These derivatives act as synthetic auxins, targeting plant growth regulation. The acetamide linkage is conserved, but the absence of the thiazine ring eliminates antimicrobial activity, emphasizing the benzothiazin moiety’s role in bacterial target engagement .

Benzothiazole Sulfonyl Acetamides

Derivatives such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (compound 47) incorporate a sulfonyl-piperazine group. These compounds exhibit broad-spectrum antimicrobial activity (MIC = 4–8 µg/mL against S. aureus), surpassing the parent benzothiazin acetamide in potency. The sulfonyl group enhances solubility and membrane permeability .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

  • Solubility: The 1,3-benzothiazin acetamide’s planar structure and hydrogen-bonding capacity (N–H···O) improve aqueous solubility compared to the more lipophilic quinazolinone derivatives .
  • Stability: Mercaptoacetic acid-derived thiazolidinone acetamides (e.g., 3a-l) show thermal stability up to 150°C due to ZnCl₂-catalyzed cyclization, whereas benzothiazin acetamides require milder conditions .

Biological Activity

2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C10H8N2O2S
  • Molecular Weight : 220.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Notably, it has been studied for its ability to inhibit certain enzymes relevant in disease pathways.

Enzyme Inhibition

Research indicates that compounds related to benzothiazine structures often exhibit enzyme inhibition properties. For instance, the inhibition of phosphodiesterase has been documented in related compounds, which can lead to increased levels of cyclic AMP and subsequent cellular responses that may be beneficial in conditions like asthma and other respiratory disorders .

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Antiviral Properties :
    • Investigations into the antiviral potential of this compound have shown promise in inhibiting viral replication. This activity may be due to its ability to interfere with viral proteins necessary for replication .
  • Anticancer Effects :
    • The compound has been explored for its anticancer properties, particularly in targeting cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound led to a decrease in cell viability by inducing apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)
HeLa10
MCF715
A54920

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
Reactant of Route 2
2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide

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